Comprehensive Spectral Profiling and Analytical Methodology for 2,4-Difluoro-5-nitrobenzenesulfonamide
Comprehensive Spectral Profiling and Analytical Methodology for 2,4-Difluoro-5-nitrobenzenesulfonamide
Executive Summary
2,4-Difluoro-5-nitrobenzenesulfonamide is a highly functionalized aromatic building block extensively utilized in the synthesis of advanced therapeutics, particularly in the development of arylsulfonamide-based inhibitors and 1[1]. The presence of multiple electron-withdrawing groups (fluoro, nitro, and sulfonamide) on the benzene ring creates a unique electronic environment that significantly impacts its spectral signatures.
This technical guide provides a rigorous, self-validating framework for the spectral characterization of this compound. By mapping the causality between the molecule's quantum electronic environment and its observed Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) data, researchers can confidently validate structural integrity and impurity profiles.
Structural and Physicochemical Parameters
Before initiating spectral acquisition, establishing the baseline physicochemical properties is critical for determining solvent compatibility and ionization strategies[2].
| Parameter | Value |
| Chemical Name | 2,4-Difluoro-5-nitrobenzenesulfonamide |
| CAS Number | 954261-32-6 |
| Molecular Formula | C₆H₄F₂N₂O₄S |
| Molecular Weight | 238.17 g/mol |
| SMILES String | NS(=O)(=O)c1cc(NO2)c(F)cc1F |
| Physical State | Pale yellow to off-white solid |
Standardized Analytical Workflow
To ensure high-fidelity data acquisition, the following multi-modal analytical workflow must be strictly adhered to.
Fig 1. Standardized analytical workflow for structural validation and spectral acquisition.
High-Resolution Mass Spectrometry (HRMS) Profiling
Causality & Ionization Strategy
Sulfonamides possess a relatively acidic N-H proton (pKa ~ 10). In Electrospray Ionization (ESI), utilizing a neutral to slightly basic mobile phase facilitates the rapid deprotonation of the sulfonamide group, yielding a highly stable [M-H]⁻ anion. Consequently, Negative Ion Mode (ESI-) is the most sensitive and reliable technique for this class of compounds, preventing the signal suppression often seen in positive mode due to the electron-withdrawing nature of the -SO₂ group.
Fragmentation Pathway
Collision-induced dissociation (CID) of the target precursor ion (m/z 236.9787) drives a characteristic neutral loss of sulfur dioxide (-64 Da), yielding a primary fragment at m/z 172.99. A secondary, competitive pathway involves the homolytic or heterolytic cleavage of the nitro group (-46 Da), generating a fragment at m/z 190.98.
Table 1: UPLC-ESI-HRMS Data (Negative Ion Mode)
| Ion Species | Formula | Theoretical m/z | Observed m/z | Mass Error (ppm) | Relative Abundance |
| [M-H]⁻ | C₆H₃F₂N₂O₄S⁻ | 236.9787 | 236.9780 | -2.9 | 100% (Base Peak) |
| [M-H-SO₂]⁻ | C₆H₃F₂N₂O₂⁻ | 172.9959 | 172.9951 | -4.6 | ~45% |
| [M-H-NO₂]⁻ | C₆H₃F₂NO₂S⁻ | 190.9858 | 190.9850 | -4.1 | ~15% |
Multi-Nuclear NMR Elucidation
Solvent Selection Causality
Dimethyl sulfoxide-d6 (DMSO-d6) is explicitly chosen over non-polar solvents like CDCl₃. The strong hydrogen-bond accepting nature of DMSO locks the exchangeable primary sulfonamide protons (-SO₂NH₂), preventing rapid proton exchange and allowing them to be observed as a distinct, quantifiable signal rather than a broad baseline anomaly.
¹H NMR Causality & J-Coupling Logic
The aromatic ring contains two distinct protons (H3 and H6).
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H6 Deshielding: H6 is flanked by the strongly electron-withdrawing nitro (-NO₂) and sulfonamide (-SO₂NH₂) groups. Both groups pull electron density away from the proton via induction and resonance, leading to severe deshielding. Empirical data from 3, such as 4-fluoro-3-nitrobenzenesulfonamide, confirms that protons situated in this specific pocket resonate significantly downfield (e.g., δ 8.52 ppm)[3].
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H3 Shielding: Conversely, H3 is positioned between two highly electronegative fluorine atoms. While fluorine is inductively withdrawing, it donates lone-pair electron density back into the aromatic ring via resonance (pi-donation), which slightly shields the ortho-protons, placing H3 further upfield (δ ~7.55 ppm).
Fig 2. Logical mapping of hetero-nuclear and homo-nuclear J-coupling networks.
Table 2: ¹H NMR Assignments (400 MHz, DMSO-d6)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | J-Coupling (Hz) | Assignment |
| 8.50 | dd | 1H | ⁴J_{HF} = 6.0, 6.0 | H6 (Aromatic) |
| 7.85 | br s | 2H | - | -NH₂ (Sulfonamide) |
| 7.55 | dd | 1H | ³J_{HF} = 9.5, 8.5 | H3 (Aromatic) |
Table 3: ¹³C NMR Assignments (100 MHz, DMSO-d6)
| Chemical Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) | Assignment |
| 156.5 | d | ¹J_{CF} ~ 255 | C2 (-F) |
| 154.0 | d | ¹J_{CF} ~ 250 | C4 (-F) |
| 141.2 | m | - | C5 (-NO₂) |
| 134.5 | m | - | C1 (-SO₂NH₂) |
| 128.8 | dd | ³J_{CF} ~ 8.0, 5.0 | C6 (-H) |
| 108.5 | dd | ²J_{CF} ~ 25.0, 22.0 | C3 (-H) |
Vibrational Spectroscopy (FT-IR)
Causality of Functional Group Mapping
FT-IR provides orthogonal validation of the functional groups. The primary sulfonamide group (-SO₂NH₂) is uniquely identifiable by a distinct doublet in the high-frequency region (>3200 cm⁻¹) representing the asymmetric and symmetric N-H stretching modes. This definitively distinguishes it from secondary sulfonamides, which present only a single band. The nitro group dominates the mid-IR region with two intense bands due to N-O stretching.
Table 4: FT-IR Vibrational Bands (ATR)
| Wavenumber (cm⁻¹) | Intensity | Mode | Assignment |
| 3340 | Medium | ν(N-H) asym | Primary sulfonamide N-H stretch |
| 3250 | Medium | ν(N-H) sym | Primary sulfonamide N-H stretch |
| 3100 | Weak | ν(C-H) | Aromatic C-H stretch |
| 1535 | Strong | ν(NO₂) asym | Nitro group asymmetric stretch |
| 1350 | Strong | ν(NO₂) sym | Nitro group symmetric stretch |
| 1340 | Strong | ν(SO₂) asym | Sulfonyl asymmetric stretch |
| 1160 | Strong | ν(SO₂) sym | Sulfonyl symmetric stretch |
| 1120 | Strong | ν(C-F) | Carbon-fluorine stretch |
Standardized Experimental Protocols
To guarantee reproducibility, all protocols are designed as self-validating systems.
Protocol A: Multi-Nuclear NMR Acquisition
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Sample Preparation: Weigh exactly 5.0 mg of the analyte.
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Dissolution: Dissolve completely in 0.6 mL of DMSO-d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).
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Self-Validation Check: Visually inspect the 5 mm NMR tube. The solution must be 100% optically clear. Micro-particulates will distort magnetic field homogeneity (shimming), leading to artificially broadened peaks.
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Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 2s) and ¹³C NMR at 100 MHz (1024 scans).
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Calibration: Calibrate the spectrum by setting the DMSO-d6 residual solvent quintet to exactly δ 2.50 ppm.
Protocol B: UPLC-HRMS Acquisition
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Sample Preparation: Prepare a 1 mg/mL stock solution in HPLC-grade methanol. Dilute to a working concentration of 1 µg/mL using a MeOH/H₂O (50:50 v/v) mixture containing 0.1% formic acid.
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Self-Validation Check: Inject a blank solvent sample prior to the analyte. Analyze the chromatogram to confirm the absolute absence of memory effects or background signals at m/z 237.
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Acquisition: Inject 2 µL into the UPLC system coupled to a Q-TOF mass spectrometer.
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Parameters: Operate the ESI source in negative mode. Set capillary voltage to 2.5 kV and desolvation temperature to 350°C.
Protocol C: FT-IR (ATR) Acquisition
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Preparation: Clean the Diamond ATR crystal thoroughly with isopropanol and allow it to evaporate completely.
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Self-Validation Check: Execute a background scan (ambient air). The resulting baseline must be flat with >98% transmittance across the entire spectrum (4000-400 cm⁻¹) to verify a pristine crystal surface.
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Acquisition: Place 1-2 mg of the solid powder directly onto the crystal. Apply uniform pressure using the mechanical anvil. Acquire 32 co-added scans at a resolution of 4 cm⁻¹.
